3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

PDE4 inhibition Scaffold-based drug design Medicinal chemistry

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1290998-99-0) is the hydrochloride salt of a 3,5-dimethyl-substituted pyrazole-4-carboxylic acid scaffold. The parent free acid (CAS 113808-86-9, C₆H₈N₂O₂, MW 140.14 g/mol) is a heterocyclic building block with an XLogP3 of 0.5, two hydrogen bond donors, and three hydrogen bond acceptors, and has been cited in 271 patents.

Molecular Formula C6H9ClN2O2
Molecular Weight 176.6 g/mol
CAS No. 1290998-99-0
Cat. No. B1373767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
CAS1290998-99-0
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)C(=O)O.Cl
InChIInChI=1S/C6H8N2O2.ClH/c1-3-5(6(9)10)4(2)8-7-3;/h1-2H3,(H,7,8)(H,9,10);1H
InChIKeyFXLLWAABIJBTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1290998-99-0): Procurement-Ready Salt Form of a High-Demand Pyrazole Scaffold Intermediate


3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1290998-99-0) is the hydrochloride salt of a 3,5-dimethyl-substituted pyrazole-4-carboxylic acid scaffold. The parent free acid (CAS 113808-86-9, C₆H₈N₂O₂, MW 140.14 g/mol) is a heterocyclic building block with an XLogP3 of 0.5, two hydrogen bond donors, and three hydrogen bond acceptors, and has been cited in 271 patents [1]. The hydrochloride salt (C₆H₉ClN₂O₂, MW 176.6 g/mol) is supplied at 95–98% purity by multiple vendors and is primarily positioned for research and medicinal chemistry applications where enhanced aqueous handling is required . The 3,5-dimethyl substitution pattern on the pyrazole ring confers distinct solid-state polymorphic behaviour, including solid-state proton transfer (SSPT), which differentiates it from mono-methyl and unsubstituted analogs [2].

Why 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride Cannot Be Casually Interchanged with Free Acid, Mono-Methyl, or Ester Analogs


Pyrazole-4-carboxylic acid derivatives with varying substitution patterns exhibit fundamentally different solid-state behaviour, thermal stability, and target-binding potency that preclude simple interchange in research and industrial workflows. The 3,5-dimethyl free acid displays polymorphism with solid-state proton transfer (SSPT), whereas the 3(5)-monomethyl analog exhibits only annular tautomerism without SSPT [1]. Thermally, the 3,5-dimethyl free acid melts at 273 °C, compared to 225–230 °C (dec.) for the 3-methyl analog, a ~45 °C stability gap with direct implications for reaction condition tolerance . At the PDE4D catalytic domain, the free carboxylic acid (IC₅₀ = 200,000 nM) and its ethyl ester (IC₅₀ = 82,000 nM) differ by ~2.4-fold in potency, demonstrating that even within the same scaffold, the carboxyl oxidation state meaningfully alters target engagement [2]. The hydrochloride salt form further distinguishes itself through enhanced aqueous solubility—a class-level advantage of pyrazole hydrochloride salts over their free acid/base counterparts that directly affects formulation, assay compatibility, and synthetic workup . These multi-dimensional differences mean that substituting one pyrazole-4-carboxylic acid variant for another without re-optimisation can compromise crystallinity, thermal processing, biological readout, or solubility-dependent protocol performance.

Quantitative Differentiation Evidence for 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride vs. Closest Analogs


PDE4D Catalytic Domain Inhibition: Free Acid vs. Ethyl Ester Scaffold Potency Comparison

In a scaffold-based drug design study, the 3,5-dimethyl-1H-pyrazole-4-carboxylic acid free acid (the parent form of the hydrochloride salt) and its ethyl ester were directly compared for inhibition of the human PDE4D catalytic domain. The free carboxylic acid exhibited an IC₅₀ of 200,000 nM (200 µM), whereas the ethyl ester (ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, CAS 35691-93-1) showed an IC₅₀ of 82,000 nM (82 µM), representing a ~2.4-fold improvement in potency for the ester form [1][2]. This head-to-head comparison within the same scaffold series establishes the free acid as the baseline reference compound from which ester prodrugs and further optimized inhibitors were developed. The carboxylic acid serves as the essential synthetic handle for amide coupling and further derivatization, while the ester form is the direct ligand observed in the 1.40 Å co-crystal structure (PDB 1Y2B) [1].

PDE4 inhibition Scaffold-based drug design Medicinal chemistry

Thermal Stability Differentiation: 3,5-Dimethyl vs. 3-Monomethyl Pyrazole-4-carboxylic Acid

The melting point of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (free acid) is 273 °C , whereas 3-methyl-1H-pyrazole-4-carboxylic acid (CAS 40704-11-8) melts with decomposition at 225–230 °C . This ~45–48 °C higher melting point for the 3,5-dimethyl derivative reflects the additional methyl group at position 5, which increases molecular symmetry and crystal lattice stabilization. The unsubstituted 1H-pyrazole-4-carboxylic acid (CAS 37718-11-9) melts at 275–282 °C (dec.), but lacks the lipophilic methyl substituents that enhance membrane permeability and scaffold diversification potential [1].

Thermal stability Solid-state chemistry Process chemistry

Solid-State Polymorphism and Proton Transfer: 3,5-Dimethyl vs. 3(5)-Monomethyl Pyrazole-4-carboxylic Acid

A comparative solid-state study of three NH-unsubstituted pyrazole-4-carboxylic acids by X-ray crystallography and ¹⁵N CPMAS NMR revealed that 3,5-dimethyl-1H-pyrazole-4-carboxylic acid (3) and the unsubstituted analog (1) both exhibit polymorphism with one polymorph displaying solid-state proton transfer (SSPT), whereas 3(5)-methyl-1H-pyrazole-4-carboxylic acid (2) presents only annular tautomerism without SSPT [1]. The SSPT behaviour—a dynamic double proton transfer within hydrogen-bonded ribbons—is a distinguishing solid-state property that affects crystallinity, dissolution behaviour, and co-crystal formation. The 3,5-dimethyl substitution pattern thus uniquely combines the SSPT-capable polymorphism of the parent scaffold with enhanced lipophilicity from the two methyl groups.

Polymorphism Solid-state NMR Crystal engineering

Aqueous Solubility Advantage of Hydrochloride Salt Form over Free Acid: Class-Level Evidence

While direct aqueous solubility data for 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS 1290998-99-0) versus its free acid (CAS 113808-86-9) have not been published in the peer-reviewed literature, class-level evidence from structurally related pyrazole derivatives demonstrates that hydrochloride salt formation consistently produces dramatic solubility enhancements. In a representative pyrazole system, the hydrochloride salt achieved aqueous solubility exceeding 50 mg/mL compared to less than 1 mg/mL for the corresponding free base—an improvement of >50-fold . This class-level effect is attributed to ionization of the pyrazole nitrogen and disruption of the strong intermolecular hydrogen-bonding network that characterizes crystalline pyrazole-4-carboxylic acids in the solid state [1]. The free acid form of the 3,5-dimethyl scaffold has a predicted aqueous solubility of approximately 6.22 mg/mL (LogS-based estimate) , and the hydrochloride salt is expected to substantially exceed this value based on the established class behaviour of pyrazole hydrochloride salts.

Aqueous solubility Salt formulation Assay compatibility

Patent Landscape Density Confirms Industrial Validation of the 3,5-Dimethyl Scaffold

The parent free acid (3,5-dimethyl-1H-pyrazole-4-carboxylic acid, CAS 113808-86-9) is associated with 271 patent records in PubChem [1], indicating extensive industrial utilization as a synthetic intermediate and scaffold in pharmaceutical and agrochemical patent portfolios. By comparison, the unsubstituted 1H-pyrazole-4-carboxylic acid and the 3-monomethyl analog are far less represented in the patent literature. This patent density provides independent, verifiable evidence that the 3,5-dimethyl-4-carboxy substitution pattern is preferentially selected by industrial inventors over simpler pyrazole-4-carboxylic acids, consistent with its balanced lipophilicity (XLogP3 = 0.5), dual methyl substitution vectors for further functionalization, and established synthetic accessibility [2].

Patent analysis Industrial relevance Chemical intellectual property

Synthetic Yield Benchmark: 3,5-Dimethylpyrazole-4-carboxylic Acid via Diethyl Acetylacetate Route

A reported synthetic route to 3,5-dimethylpyrazole-4-carboxylic acid via diethyl acetylacetate achieves a yield of approximately 59% . While this yield establishes a baseline for the free acid synthesis, procurement of the pre-formed hydrochloride salt (CAS 1290998-99-0) at 95–98% purity eliminates the need for in-house salt formation, neutralization, and recrystallization steps that would otherwise erode overall process yield. The hydrochloride salt is supplied by multiple vendors including Enamine (Catalog EN300-71562, 95% purity) [1] and Leyan (Catalog 1566418, 98% purity) , providing procurement-ready material that bypasses the ~59% yield bottleneck of the free acid synthesis for laboratories where the salt form is the desired input.

Synthetic methodology Process chemistry Yield optimization

Recommended Application Scenarios for 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride Based on Quantitative Evidence


PDE4-Targeted Medicinal Chemistry: Scaffold Derivatization and Prodrug Design

Investigators pursuing PDE4D or PDE4B inhibitors should procure the hydrochloride salt as the starting scaffold for amide coupling or esterification. The free acid form (IC₅₀ = 200,000 nM at PDE4D) serves as the baseline for SAR exploration, while conversion to the ethyl ester yields a ~2.4-fold potency gain (IC₅₀ = 82,000 nM), as established by Card et al. (2005) in the scaffold-based design of PDE4 inhibitors [1]. The hydrochloride salt's enhanced aqueous solubility facilitates homogeneous reaction conditions for amide bond formation and simplifies aqueous workup compared to the poorly soluble free acid.

Solid-State Formulation and Polymorph Screening

The 3,5-dimethyl-substituted pyrazole-4-carboxylic acid scaffold is unique among the NH-unsubstituted pyrazole-4-carboxylic acid series in exhibiting both SSPT-capable polymorphism and dual methyl substitution [1]. For solid-state chemistry programs—including co-crystal screening, salt selection, and polymorph patenting—the hydrochloride salt provides a pre-ionized form that can be directly compared with the free acid polymorphs characterized by Infantes et al. (2013). The SSPT behaviour observed in the free acid polymorphs may be modulated by salt formation, offering a distinct solid-form diversity space.

High-Temperature Synthetic Transformations Requiring Thermal Stability

The 3,5-dimethyl free acid scaffold withstands temperatures up to 273 °C without melting, providing a ~45 °C thermal stability margin over the 3-monomethyl analog (mp 225–230 °C, dec.) [1]. This thermal headroom is critical for microwave-assisted reactions, high-temperature amide couplings, and solvent-free melt reactions. The hydrochloride salt, upon in situ neutralization, liberates the free acid for these high-temperature transformations. Laboratories planning elevated-temperature synthetic protocols should preferentially procure the 3,5-dimethyl variant over the monomethyl analog.

Biochemical Assay Development Requiring Aqueous Compatibility

For in vitro biochemical assays (e.g., PDE4 inhibition, ALKBH1 demethylase screening, or neuroprotective activity studies), the hydrochloride salt form is recommended due to its class-level aqueous solubility advantage [1]. The free acid's predicted aqueous solubility of ~6.22 mg/mL and strong crystalline hydrogen-bonding network can lead to incomplete dissolution and inaccurate concentration-response curves in aqueous assay buffers. The hydrochloride salt mitigates this risk, enabling more reliable dose-response determinations in aqueous biochemical systems.

Quote Request

Request a Quote for 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.